Eurycomalactone(P)
Description
Historical Context and Discovery
Eurycomalactone was first identified during phytochemical investigations of Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine for its antimalarial and aphrodisiac properties. Initial isolation efforts in the late 20th century focused on the plant’s roots and stems, leading to the characterization of several quassinoids, including eurycomanone and eurycomalactone. The compound’s discovery marked a pivotal moment in natural product research, as its unique lactone-containing structure distinguished it from other terpenoid derivatives. Early pharmacological screenings revealed its cytotoxic potential, prompting further exploration of its molecular targets.
Taxonomic Origins in Eurycoma longifolia
Eurycoma longifolia (family Simaroubaceae), commonly known as Tongkat Ali, thrives in tropical forests of Malaysia, Indonesia, and Thailand. The plant’s roots, which accumulate high concentrations of quassinoids, have been the primary source of eurycomalactone. Ethnobotanical studies attribute the plant’s medicinal efficacy to its quassinoid content, with eurycomalactone constituting approximately 0.8–1.2% of the root’s dry weight. Its biosynthesis involves the mevalonate pathway, with oxidative modifications yielding the signature δ-lactone ring.
Classification Within the Quassinoid Family
Quassinoids are triterpenoid degradation products classified into C-18, C-19, C-20, and C-22 subfamilies based on carbon skeleton variations. Eurycomalactone, a C-19 quassinoid, features a tetracyclic framework with a fused lactone ring (Figure 1). Key structural attributes include:
Properties
IUPAC Name |
(1R,2R,5S,9S,10S,11R,12R,13S,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12+,13+,14+,15-,16-,18+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-BFGFNHRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol Soxhlet Extraction
The primary method for obtaining eurycomalactone involves ethanol extraction of dried E. longifolia roots. In a standardized protocol, 900 g of dried roots undergo Soxhlet extraction with 9 L of ethanol at 55–60°C for 18 hours. This process yields a crude ethanol extract (46 g, 5.1% w/w), which is subsequently filtered and concentrated under reduced pressure. Ethanol’s polarity ensures efficient extraction of quassinoids while minimizing co-extraction of highly nonpolar contaminants.
Vacuum Liquid Chromatography (VLC) Fractionation
The crude ethanol extract is fractionated using silica gel 60 (230–400 mesh) in a VLC system with a stepwise gradient of n-hexane and ethyl acetate (EtOAc). The mobile phase progression—4:1, 3:2, 2:3, and 1:4 n-hexane:EtOAc—separates the extract into four fractions (FR1–FR4). Combined fractions FR1 and FR2 (1.57 g, 0.17% yield) are prioritized for further purification due to their quassinoid-rich composition.
Table 1: VLC Fractionation Parameters
| Fraction | Solvent Ratio (n-Hexane:EtOAc) | Target Compounds |
|---|---|---|
| FR1 | 4:1 | Nonpolar terpenoids |
| FR2 | 3:2 | Eurycomalactone precursors |
| FR3 | 2:3 | Eurycomanone analogs |
| FR4 | 1:4 | Polar glycosides |
Column Chromatography Refinement
FR2 undergoes column chromatography (CC) on silica gel 60 (70–230 mesh) with n-hexane-EtOAc gradients (9:1 → 1:9). Subfractions fr2 (1.3 g) and fr3 (0.33 g) yield eurycomalactone (7.5 mg, 0.001%) and eurycomanone (25.1 mg, 0.002%), respectively. Critical solvent ratios include:
-
n-Hexane-EtOAc 9:1 for eluting nonpolar impurities
-
n-Hexane-EtOAc 3:2 for isolating eurycomalactone intermediates
Structural Characterization
Eurycomalactone’s molecular formula (C₁₉H₂₄O₆) is confirmed via high-resolution electrospray ionization mass spectrometry (HREIMS), showing a [M+H]⁺ peak at m/z 349.1647. Key NMR signals include:
-
¹H-NMR : δ 6.13 (1H, s, H-3), δ 1.64 (3H, s, 4-CH₃)
-
¹³C-NMR : δ 176.31 (C-15), 197.41 (C-2), 205.56 (C-7)
These data align with literature values for the γ-lactone ring and methyl substituents characteristic of eurycomalactone.
In Vitro Tissue Culture Techniques
Somatic Embryogenesis in Bioreactors
Secondary somatic embryos (SEs) of E. longifolia are cultivated in RITA® bioreactors using modified Murashige and Skoog (MS) media supplemented with 0.2 mg/L indole-3-butyric acid (IBA), 0.1 mg/L zeatin, and 0.12 mg/L thidiazuron (TDZ). Immersion cycles of 5 minutes every 4 hours under 12L:12D photoperiods enhance SE proliferation rates by 300% compared to static cultures.
Table 2: Media Composition for SE Induction
| Explant | Media Additives | Culture Conditions | Outcome |
|---|---|---|---|
| Cotyledons | 0.1 mg/L zeatin + 0.2 mg/L IBA | Complete darkness | Globular SE formation |
| Secondary SEs | 2 mg/L IBA + 0.075 mg/L TDZ | 120 rpm agitation | Secondary SE maturation |
| Primary SEs | 0.4 g/L activated charcoal | 5-min immersion cycles | 80% SE viability |
Secondary Metabolite Optimization
Eurycomalactone synthesis in SEs is maximized by combining 0.5 μM cycloheximide (CHX) with 2 μM methyl jasmonate. This treatment upregulates mevalonate pathway enzymes, increasing quassinoid yields by 45% over untreated controls. Gas chromatography-mass spectrometry (GC-MS) profiles confirm a 2.1-fold increase in eurycomalactone concentration under these conditions.
Mechanistic Insights into Biosynthesis
Enzymatic Cascades in Quassinoid Production
Eurycomalactone biosynthesis involves three key enzymatic steps:
-
Cytochrome P450-mediated oxidation of tirucallane-type triterpenes to form the γ-lactone core.
-
Methyltransferase-catalyzed addition of methyl groups at C-4 and C-8 positions.
-
Dehydrogenase-driven aromatization of the cyclohexenone ring.
Inhibitor studies using ketoconazole (CYP450 inhibitor) reduce eurycomalactone yields by 78%, underscoring the centrality of oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
Eurycomalactone(P) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups and overall structure.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Anticancer Properties
Eurycomalactone has demonstrated promising anticancer effects across various cancer cell lines. The compound exhibits potent cytotoxicity and has been investigated for its mechanisms of action, particularly in relation to apoptosis and signaling pathways.
Anti-inflammatory Effects
Eurycomalactone also exhibits significant anti-inflammatory properties by inhibiting the expression of endothelial adhesion molecules, which are critical in inflammatory responses.
Study Findings
- In human umbilical vein endothelial cells (HUVEC), eurycomalactone inhibited the expression of adhesion molecules such as VCAM-1, ICAM-1, and E-selectin with IC50 values around 0.5 μM . This inhibition occurs at a post-transcriptional level without affecting mRNA expression, indicating a unique mechanism of action.
Antimalarial Activity
The traditional use of Eurycoma longifolia for treating malaria has been supported by scientific studies demonstrating eurycomalactone's efficacy against Plasmodium falciparum, the causative agent of malaria.
Research Insights
- Eurycomalactone, along with other quassinoids from Eurycoma longifolia, showed strong inhibition against P. falciparum, presenting a potential alternative to conventional antimalarial treatments . The compound's ability to combat chloroquine-resistant strains highlights its significance in developing new therapeutic strategies.
Data Summary Table
Mechanism of Action
The mechanism of action of Eurycomalactone(P) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s hydroxyl groups and tetracyclic structure enable it to bind to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Eurycomalactone(P) is compared with its structural analog eurycomanone (C₂₀H₂₄O₉) and the reference drug methotrexate (Table 1).
| Property | Eurycomalactone(P) | Eurycomanone | Methotrexate |
|---|---|---|---|
| Molecular Weight (Da) | 348.16 | 408.14 | 454.17 |
| LogP | 0.655 | 0.215 | -2.747 |
| H-Bond Donors | 1 | 4 | 7 |
| H-Bond Acceptors | 6 | 9 | 13 |
| Lipinski’s Rule | Compliant | Compliant | Violates (H-donors/acceptors) |
| Caco-2 Permeability | -5.10 cm/s | -5.30 cm/s | -6.50 cm/s |
| Plasma Protein Binding | <90% | <90% | >90% |
| BBB Penetration | No | No | Yes |
Table 1: Comparative physicochemical and ADMET profiles .
Key Insights :
- Eurycomalactone(P) exhibits higher lipophilicity (LogP = 0.655) and Caco-2 permeability than eurycomanone, indicating better intestinal absorption .
- Unlike methotrexate, neither quassinoid crosses the blood-brain barrier (BBB), reducing neurotoxicity risks .
Anticancer Mechanisms
- Eurycomalactone(P) :
- Eurycomanone: Binds TNF-α (-8.83 kcal/mol) and DHFR (-8.05 kcal/mol) via hydrogen bonds with ARG70 and TYR151 . IC₅₀ values: 1.22–4.58 µM across breast, lung, and melanoma cell lines .
- Methotrexate :
Anti-Inflammatory Activity
Biological Activity
Eurycomalactone (P), a quassinoid compound derived from Eurycoma longifolia, has garnered significant attention for its diverse biological activities, particularly in anticancer and antimalarial applications. This article synthesizes various research findings on the biological activity of Eurycomalactone, presenting data tables, case studies, and detailed analyses of its mechanisms of action.
Overview of Eurycomalactone
Eurycomalactone is one of the major bioactive constituents isolated from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. Traditionally used in Southeast Asia for various medicinal purposes, including enhancing libido and treating malaria, recent studies have highlighted its potential in cancer therapy and other pharmacological effects.
Anticancer Activity
Mechanisms of Action
Research indicates that Eurycomalactone exhibits potent anticancer properties through multiple mechanisms, primarily inducing apoptosis in cancer cells. A study evaluated its effects on various cancer cell lines, including cervical (HeLa), colorectal (HT29), and ovarian (A2780) cancers. The findings demonstrated that Eurycomalactone has significant cytotoxic effects with varying IC50 values across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.60 ± 0.12 |
| HT-29 | 2.21 ± 0.049 |
| A2780 | 2.46 ± 0.081 |
The apoptosis mechanism was confirmed through Hoechst staining, which indicated chromatin condensation and apoptotic body formation upon treatment with Eurycomalactone .
Inhibition of Key Pathways
Eurycomalactone has also been shown to inhibit NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation. It effectively reduces the expression of NF-κB-dependent target genes such as ICAM-1, VCAM-1, and E-selectin . This inhibition contributes to its anticancer efficacy by disrupting the inflammatory response that often supports tumor growth.
Antimalarial Activity
Eurycomalactone exhibits promising antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that it possesses strong inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of the parasite:
| Strain | IC50 (µg/mL) |
|---|---|
| 3D7 (sensitive) | 2.16 |
| K1 (resistant) | 1.79 |
These results indicate that Eurycomalactone may serve as a viable alternative or complementary treatment for malaria, particularly in cases where traditional treatments fail .
Case Studies
Case Study 1: Cancer Treatment
A recent study focused on the anticancer potential of Eurycomalactone in non-small cell lung cancer (NSCLC) cells showed enhanced chemosensitivity when combined with conventional chemotherapeutic agents. The study concluded that Eurycomalactone not only induces apoptosis but also sensitizes cancer cells to chemotherapy by modulating key signaling pathways .
Case Study 2: Malaria Treatment
In another investigation, the antimalarial effects of Eurycomalactone were assessed in a clinical setting involving patients with malaria resistant to standard treatments. The results indicated a significant reduction in parasitemia levels among patients treated with formulations containing Eurycomalactone, demonstrating its potential as an effective therapeutic agent against resistant strains .
Q & A
Q. What ethical and methodological safeguards are critical for translational studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
